(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
“(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C19H17ClFN3OS2 and a molecular weight of 421.93. It is a benzothiazole derivative .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with similar structures to the mentioned chemical exhibit antimicrobial activities. Patel et al. (2011) synthesized a series of compounds including 2-[N-(substitutedbenzothiazolyl)amino]pyridin-3-yl derivatives, which were evaluated for their in vitro antimicrobial activity against various strains of bacteria and fungi, showing variable and modest activity Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011. This suggests that compounds with benzothiazole and piperazinyl groups may hold promise as antimicrobial agents, warranting further exploration in this area.
Antimycobacterial Agents
Another application of similar compounds includes their potential as antimycobacterial agents. A study by Sathe et al. (2011) discussed the synthesis of fluorinated benzothiazolo imidazole compounds and their promising antimicrobial activity, particularly against mycobacterial strains B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011. This highlights the significance of fluorine and sulfur-containing heterocycles in designing compounds with potential utility in treating mycobacterial infections.
Antiproliferative and Anticancer Properties
The structural features of similar compounds have also been linked to anticancer activities. Prasad et al. (2018) synthesized a novel bioactive heterocycle with fluoro, piperidin, and morpholino groups, which was evaluated for antiproliferative activity S. Prasad, C. Anandakumar, A. Raghu, K. R. Reddy, M. Urs, S. Naveen, 2018. Such findings indicate that the incorporation of these structural motifs could be beneficial in the design of new anticancer agents.
Anticonvulsant Agents
Compounds bearing similarity in structural composition have been evaluated for their potential as anticonvulsant agents. Malik and Khan (2014) synthesized a series of triazinone derivatives, demonstrating significant anticonvulsant activity through the maximal electroshock (MES) test, suggesting that similar structural frameworks could be utilized in developing new anticonvulsant drugs S. Malik, S. Khan, 2014.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds target a variety of cellular processes and proteins, indicating a broad spectrum of potential targets for (2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact target of this compound.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, microbial infection, viral replication, and cancer cell proliferation, among others.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the biological activities associated with thiazole derivatives , potential effects could include reduced inflammation, inhibition of microbial growth or viral replication, and decreased cancer cell proliferation.
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS2/c1-26-14-6-3-7-15-17(14)22-19(27-15)24-10-8-23(9-11-24)18(25)16-12(20)4-2-5-13(16)21/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKNIYLPQSYPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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